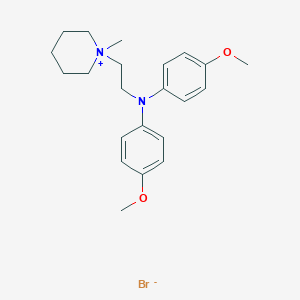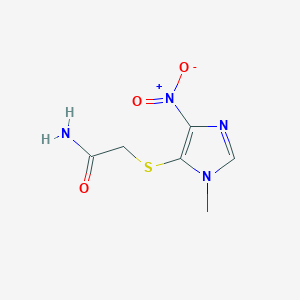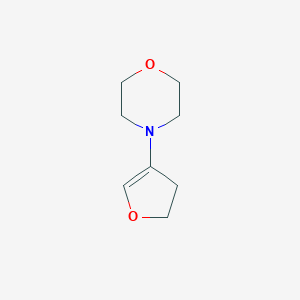
4-(4,5-Dihydrofuran-3-yl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4,5-Dihydrofuran-3-yl)morpholine, also known as DFMO, is a chemical compound that has been widely used in scientific research for its ability to inhibit the activity of ornithine decarboxylase (ODC), an enzyme involved in polyamine biosynthesis. Polyamines play an important role in cell growth and proliferation, and their overproduction has been linked to various diseases, including cancer. DFMO has therefore been studied as a potential anticancer agent, as well as for its effects on other physiological processes.
Mécanisme D'action
4-(4,5-Dihydrofuran-3-yl)morpholine works by irreversibly binding to the active site of ODC, preventing the enzyme from catalyzing the conversion of ornithine to putrescine. This leads to a decrease in polyamine levels, which can have downstream effects on cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects
In addition to its effects on polyamine metabolism, 4-(4,5-Dihydrofuran-3-yl)morpholine has been shown to have other biochemical and physiological effects. For example, 4-(4,5-Dihydrofuran-3-yl)morpholine has been shown to decrease levels of nitric oxide (NO) in the brain, which has been linked to its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. 4-(4,5-Dihydrofuran-3-yl)morpholine has also been shown to have anti-inflammatory effects, potentially through its inhibition of polyamine synthesis.
Avantages Et Limitations Des Expériences En Laboratoire
4-(4,5-Dihydrofuran-3-yl)morpholine has several advantages for use in laboratory experiments. It is a well-characterized compound with a known mechanism of action, and it is relatively easy to synthesize. However, 4-(4,5-Dihydrofuran-3-yl)morpholine also has some limitations. It can be toxic at high doses, and its effects on polyamine metabolism can be complex and dependent on cell type and context.
Orientations Futures
There are several potential future directions for research on 4-(4,5-Dihydrofuran-3-yl)morpholine. One area of interest is in combination therapy with other anticancer agents, as 4-(4,5-Dihydrofuran-3-yl)morpholine has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies. Another area of interest is in the potential use of 4-(4,5-Dihydrofuran-3-yl)morpholine as a treatment for neurodegenerative diseases, as its effects on NO levels and inflammation suggest it may have therapeutic potential in these conditions. Finally, further research is needed to better understand the complex effects of 4-(4,5-Dihydrofuran-3-yl)morpholine on polyamine metabolism and how these effects can be harnessed for therapeutic benefit.
Méthodes De Synthèse
4-(4,5-Dihydrofuran-3-yl)morpholine can be synthesized through a multi-step process involving the reaction of 3,4-dihydro-2H-pyran with morpholine, followed by oxidation and deprotection steps. The resulting compound is a white crystalline solid that is soluble in water and other polar solvents.
Applications De Recherche Scientifique
4-(4,5-Dihydrofuran-3-yl)morpholine has been extensively studied for its potential as an anticancer agent. Inhibition of ODC activity by 4-(4,5-Dihydrofuran-3-yl)morpholine leads to decreased polyamine production, which can result in decreased cell proliferation and increased apoptosis in cancer cells. 4-(4,5-Dihydrofuran-3-yl)morpholine has been shown to be effective in preclinical studies of various types of cancer, including neuroblastoma, colon cancer, and prostate cancer.
Propriétés
Numéro CAS |
106183-61-3 |
|---|---|
Nom du produit |
4-(4,5-Dihydrofuran-3-yl)morpholine |
Formule moléculaire |
C8H13NO2 |
Poids moléculaire |
155.19 g/mol |
Nom IUPAC |
4-(2,3-dihydrofuran-4-yl)morpholine |
InChI |
InChI=1S/C8H13NO2/c1-4-11-7-8(1)9-2-5-10-6-3-9/h7H,1-6H2 |
Clé InChI |
YTOHRPPORLQVRI-UHFFFAOYSA-N |
SMILES |
C1COC=C1N2CCOCC2 |
SMILES canonique |
C1COC=C1N2CCOCC2 |
Synonymes |
Morpholine, 4-(4,5-dihydro-3-furanyl)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(5-Amino-6-cyanopyrazin-2-yl)methylamino]benzoic acid](/img/structure/B8440.png)
![2-[(4-Methylbenzyl)thio]ethanamine](/img/structure/B8443.png)
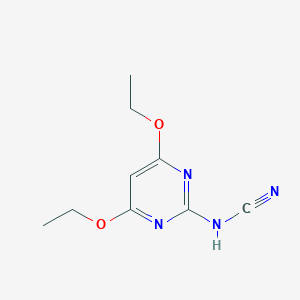
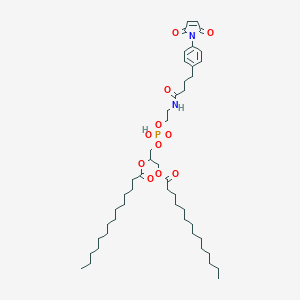
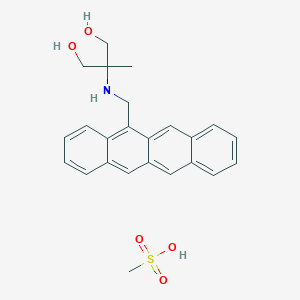
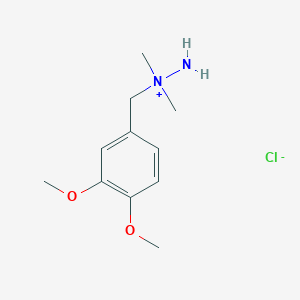

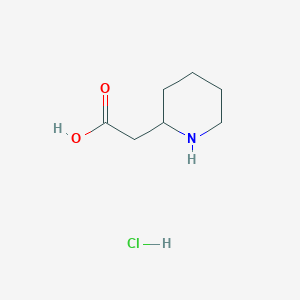
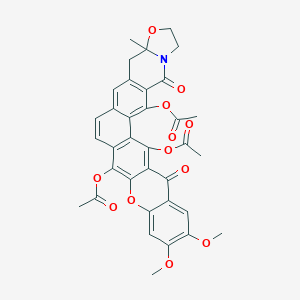

![Formamide, [14C]](/img/structure/B8465.png)
